Cas no 956950-77-9 (3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid)

3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a specialized pyrazole derivative featuring a trifluoromethylphenyl substituent, which enhances its utility in pharmaceutical and agrochemical applications. The presence of the carboxylic acid functional group allows for further derivatization, making it a versatile intermediate in synthetic chemistry. Its structural rigidity and electron-withdrawing trifluoromethyl group contribute to improved metabolic stability and binding affinity in target molecules. This compound is particularly valued for its role in the development of bioactive compounds, including potential enzyme inhibitors and receptor modulators. High purity and consistent quality ensure reliable performance in research and industrial processes.
3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid structure
956950-77-9 structure
商品名:3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
CAS番号:956950-77-9
MF:C13H11F3N2O2
メガワット:284.233853578568
CID:4667598

3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-4-carboxylic acid, 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-
    • 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
    • インチ: 1S/C13H11F3N2O2/c1-7-11(12(19)20)8(2)18(17-7)10-5-3-4-9(6-10)13(14,15)16/h3-6H,1-2H3,(H,19,20)
    • InChIKey: NWKJZQBDWFPRPR-UHFFFAOYSA-N
    • ほほえんだ: N1(C2=CC=CC(C(F)(F)F)=C2)C(C)=C(C(O)=O)C(C)=N1

3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AI76538-1mg
3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid
956950-77-9 >90%
1mg
$201.00 2024-07-18
A2B Chem LLC
AI76538-5mg
3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid
956950-77-9 >90%
5mg
$214.00 2024-07-18
A2B Chem LLC
AI76538-1g
3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid
956950-77-9 >90%
1g
$1295.00 2024-07-18
A2B Chem LLC
AI76538-10mg
3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid
956950-77-9 >90%
10mg
$240.00 2024-07-18
Chemenu
CM530959-1g
3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid
956950-77-9 97%
1g
$600 2022-06-09
A2B Chem LLC
AI76538-5g
3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid
956950-77-9 >90%
5g
$4744.00 2024-07-18
A2B Chem LLC
AI76538-500mg
3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid
956950-77-9 >90%
500mg
$720.00 2024-07-18

3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid 関連文献

3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acidに関する追加情報

Introduction to 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (CAS No. 956950-77-9)

3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. With the CAS number 956950-77-9, this molecule represents a unique structural framework that combines a pyrazole core with substituted aromatic and aliphatic groups, making it a promising candidate for further chemical investigation and potential therapeutic applications.

The structural composition of 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is characterized by its pyrazole ring, which is a heterocyclic structure containing nitrogen atoms. This core is flanked by two methyl groups at the 3 and 5 positions, enhancing its stability and reactivity. Additionally, the presence of a trifluoromethylphenyl group at the 1-position introduces electron-withdrawing properties, which can influence the molecule's electronic distribution and interactions with biological targets.

One of the most compelling aspects of this compound is its potential in drug discovery. The pyrazole scaffold is well-known for its versatility in medicinal chemistry, often serving as a key component in various pharmacophores. Its ability to interact with biological systems makes it an attractive candidate for developing new therapeutic agents. Furthermore, the trifluoromethyl group is frequently incorporated into drug molecules due to its ability to enhance metabolic stability and binding affinity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that molecules containing the pyrazole core can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid may contribute to its unique pharmacological profile, making it a valuable scaffold for further derivatization and optimization.

In addition to its pharmaceutical potential, this compound has also been explored in materials science. The combination of electronic and steric effects introduced by its substituents can influence its physical properties, making it suitable for applications in organic electronics or as a precursor for more complex materials. The trifluoromethylphenyl group, in particular, can enhance the molecule's solubility and thermal stability, which are critical factors in material design.

The synthesis of 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid presents an intriguing challenge for synthetic chemists. The introduction of multiple functional groups while maintaining regioselectivity requires careful planning and execution. Advanced synthetic techniques such as cross-coupling reactions and palladium catalysis have been employed to construct the desired framework efficiently. These methods not only improve yield but also allow for precise control over the molecular structure.

From a research perspective, this compound exemplifies the importance of structural diversity in drug discovery. The ability to modify different parts of the molecule allows researchers to fine-tune its properties to achieve desired biological outcomes. For instance, variations in the substitution pattern can alter binding affinities or metabolic pathways interactions. Such flexibility underscores why compounds like 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid are indispensable tools in modern medicinal chemistry.

The growing interest in fluorinated compounds underscores their significance in medicinal chemistry. The presence of fluorine atoms can significantly impact a molecule's pharmacokinetic properties, including bioavailability and metabolic clearance. In 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid, the trifluoromethyl group not only contributes to electronic effects but also enhances lipophilicity, which can be advantageous for oral administration.

Ongoing research continues to uncover new applications for this class of compounds. For example, studies have explored their potential as kinase inhibitors or as modulators of protein-protein interactions. The pyrazole core's ability to bind to heme-containing proteins has also been investigated as a possible therapeutic strategy against certain diseases. These findings highlight the broad spectrum of opportunities that compounds like 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid offer.

The development of new synthetic methodologies remains crucial for advancing research in this area. Techniques such as flow chemistry and microwave-assisted synthesis have revolutionized how complex molecules are prepared efficiently and scalable manner. These innovations not only reduce production costs but also open doors to exploring more intricate molecular architectures.

In conclusion,3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (CAS No. 956950-77-9) stands as a testament to the ingenuity of modern chemical research. Its unique structural features make it a versatile building block with potential applications spanning pharmaceuticals and materials science. As research progresses,this compound will undoubtedly continue to inspire new discoveries and innovations,contributing significantly to scientific progress across multiple disciplines.

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